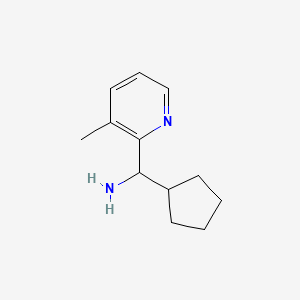

Cyclopentyl(3-methylpyridin-2-yl)methanamine

Description

Cyclopentyl(3-methylpyridin-2-yl)methanamine (C₁₂H₁₈N₂; molecular weight 190.29) is a secondary amine featuring a cyclopentyl group attached to a methanamine backbone substituted with a 3-methylpyridin-2-yl moiety. This compound is cataloged as a building block with 95% purity (Enamine Ltd, 2017) and is utilized in medicinal chemistry for its structural versatility .

Properties

IUPAC Name |

cyclopentyl-(3-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-5-4-8-14-12(9)11(13)10-6-2-3-7-10/h4-5,8,10-11H,2-3,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCNFNRCNSGNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3-methylpyridin-2-yl)methanamine typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes a series of reactions to introduce the methanamine group at the 2-position.

Cyclopentyl Group Introduction: The cyclopentyl group is then introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the intermediate pyridine derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Cyclopentyl(3-methylpyridin-2-yl)methanamine in high purity.

Industrial Production Methods

In an industrial setting, the production of Cyclopentyl(3-methylpyridin-2-yl)methanamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Cyclopentyl(3-methylpyridin-2-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-methylpyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of Cyclopentyl(3-methylpyridin-2-yl)methanamine can be contextualized through comparisons with analogs differing in substituent groups or heteroatom arrangements.

Substituent Effects: Cyclopentyl vs. Linear Alkyl Chains

A study evaluating Mycobacterium tuberculosis glutamine synthetase (MtGS) inhibitors revealed critical insights into substituent preferences. Compound 28 (R₁ = n-butyl) exhibited an IC₅₀ of 4.9 µM, while cyclopentyl-containing analogs (e.g., compound 27, IC₅₀ = 0.38 µM) demonstrated superior inhibitory activity. Notably, replacing the cyclopentyl group with n-butyl in compound 34 reduced potency (IC₅₀ = 0.6 µM), suggesting that the cyclopentyl group enhances target binding, likely due to its rigid, nonpolar structure .

Table 1: Inhibitory Activity of Cyclopentyl vs. n-Butyl Analogs

| Compound | R₁ Substituent | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| 27 | Cyclopentyl | MtGS | 0.38 |

| 34 | n-Butyl | MtGS | 0.60 |

Heteroatom and Stability Comparisons

Cyclopentylamine (CPA) derivatives exhibit distinct bond dissociation behaviors. The N–C bond in CPA breaks at 5.7 eV, lower than tert-butyl or ethyl analogs linked to oxygen or nitrogen (e.g., ethyl loss occurs at 9 eV with oxygen vs. 8.3 eV with nitrogen).

Cyclopentyl vs. Cyclopropyl Derivatives

Cyclopropyl(3-methylpyridin-2-yl)methanamine (C₁₀H₁₄N₂), a smaller analog, is used in amide coupling reactions (e.g., GP1 protocol for indole-2-carboxamide synthesis) . The cyclopropyl group introduces ring strain, which may enhance reactivity but reduce steric complementarity compared to the cyclopentyl group. No direct activity data are available, but the reduced molecular weight (156.24 vs. 190.29) likely impacts solubility and membrane permeability.

Pyridine Substituent Variations

This modification could shift target affinity or metabolic pathways, though specific data are lacking .

Structural and Functional Implications

- Hydrophobicity: Cyclopentyl’s larger surface area compared to n-butyl or cyclopropyl enhances hydrophobic interactions, critical for binding to nonpolar enzyme pockets.

- Metabolic Stability : The lower bond dissociation energy of CPA’s N–C bond (5.7 eV) suggests susceptibility to enzymatic cleavage, a consideration for pharmacokinetics .

Biological Activity

Cyclopentyl(3-methylpyridin-2-yl)methanamine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Cyclopentyl(3-methylpyridin-2-yl)methanamine features a cyclopentyl group attached to a methanamine moiety, which is further linked to a 3-methylpyridin-2-yl group. The molecular formula is with a molecular weight of approximately 188.27 g/mol. This unique structure combines the properties of both the cyclopentyl and pyridine components, suggesting potential applications in pharmacology.

Synthesis

The synthesis of Cyclopentyl(3-methylpyridin-2-yl)methanamine typically involves several key steps:

- Formation of the Pyridine Ring: The starting material is usually a substituted pyridine, which undergoes nucleophilic substitution.

- Cyclization: A cyclopentyl group is introduced via a cyclization reaction.

- Amine Formation: The final step involves the reduction of an intermediate to yield the amine.

These methods can be optimized for high yield and purity using continuous flow reactors and advanced purification techniques.

Research indicates that Cyclopentyl(3-methylpyridin-2-yl)methanamine may interact with specific receptors or enzymes, influencing their activity and potentially leading to therapeutic outcomes. Studies have shown that it could modulate various molecular targets, which is crucial for its role as a bioactive molecule.

Pharmacological Studies

- Neuropharmacology: Preliminary studies suggest that this compound may have implications in neuropharmacology. It has been observed to affect neurotransmitter systems, which could be beneficial for treating neurological disorders.

- Antimicrobial Activity: Some investigations have highlighted its potential antimicrobial properties, particularly against resistant strains of bacteria. For instance, in vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential: The compound has also been evaluated for its antiproliferative effects on various cancer cell lines, including Hela and A549 cells. The results indicated that it could inhibit cell growth effectively at certain concentrations.

Study 1: Neuropharmacological Effects

A recent study explored the effects of Cyclopentyl(3-methylpyridin-2-yl)methanamine on neurotransmitter release in rodent models. The results suggested that the compound enhances the release of dopamine, indicating potential use in treating conditions like Parkinson's disease.

Study 2: Antimicrobial Efficacy

In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) revealed that Cyclopentyl(3-methylpyridin-2-yl)methanamine exhibited MIC values comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of Cyclopentyl(3-methylpyridin-2-yl)methanamine is essential for optimizing its biological activity. The following table summarizes key findings from various studies:

| Compound | Structure Description | Biological Activity | Notable Findings |

|---|---|---|---|

| Cyclopentyl(3-methylpyridin-2-yl)methanamine | Cyclopentyl + 3-methylpyridine | Antimicrobial, Neuroactive | Significant activity against MRSA |

| Analog A | Similar structure without cyclopentyl | Reduced activity | Less effective against bacterial strains |

| Analog B | Modified pyridine ring | Increased neuroactivity | Enhanced dopamine release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.